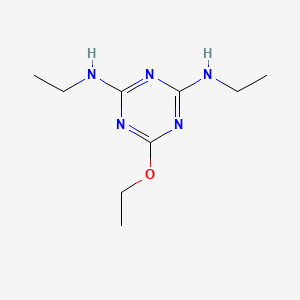
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide” is a chemical compound with the molecular formula C18H18N4O4S and a molecular weight of 386.43. It is related to a class of compounds known as sulfonamides, which are known for their broad range of pharmacological activities .
Scientific Research Applications
Antibacterial Applications
Research has shown the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, including N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide, to be effective as antibacterial agents. Compounds in this category exhibited significant antibacterial activity against various strains, highlighting their potential in addressing bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Synthesis and Reactivity Studies
Several studies focused on the synthesis and reactivity of compounds containing the sulfonamido group. These include exploring the reactivity of precursors towards various active methylene compounds and hydrazine derivatives, leading to the formation of pyrazole, oxazole, and other heterocyclic derivatives (Rozentsveig et al., 2013).
Applications in Plant Ecosystem Health
In the realm of agriculture and plant health, derivatives of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have been synthesized and found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This indicates potential applications in managing weed growth and maintaining plant ecosystem health (Moran, 2003).
Structural Characterization and Metal Complex Formation
The compound has also been involved in studies related to structural characterization and the formation of metal complexes. This involves the interaction of related sulfonamide compounds with metals, leading to various complex formations, which could have implications in material science and catalysis (Sousa et al., 2001).
Antimicrobial Activity
Moreover, compounds structurally similar to this compound have been synthesized and evaluated for their antimicrobial activity. This research suggests potential applications in developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
Anticancer Activity
In the field of cancer research, modifications of related compounds have shown remarkable anticancer effects. This includes studies on the antiproliferative activities of synthesized compounds and their potential as effective anticancer agents with low toxicity (Wang et al., 2015).
Properties
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-2-27-16-7-5-15(6-8-16)18-9-10-19(24)23(22-18)13-12-21-28(25,26)17-4-3-11-20-14-17/h3-11,14,21H,2,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAFIJZBJIAGJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Fluoro-N-[2-(3-methoxy-4-methylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2643871.png)
![4-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid](/img/structure/B2643872.png)
![4-(Dimethylamino)-3-[(4-methylphenyl)sulfanyl]-3-buten-2-one](/img/structure/B2643874.png)
![N-tert-butyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2643875.png)
![N-(2-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2643877.png)


![6-ethyl-1,3-dimethyl-5-(methylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2643881.png)
![3-[[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]benzonitrile](/img/structure/B2643882.png)





